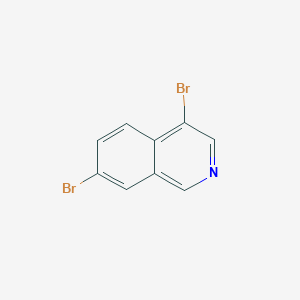

4,7-Dibromoisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dibromoisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECTWGZDTRBAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223671-10-1 | |

| Record name | 4,7-dibromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,7 Dibromoisoquinoline

Strategic Approaches to Regioselective Bromination of Isoquinoline (B145761) Precursors.

The regioselective introduction of two bromine atoms at the C-4 and C-7 positions of the isoquinoline nucleus requires carefully devised strategies that overcome the inherent reactivity patterns of the heterocyclic system.

Direct bromination of the parent isoquinoline molecule typically results in substitution at the C-5 position. Electrophilic aromatic substitution on isoquinoline under acidic conditions is influenced by the protonation of the nitrogen atom, which deactivates the pyridine (B92270) ring and directs substitution to the benzene (B151609) ring. thieme-connect.com Studies have shown that the reaction of isoquinoline with brominating agents like N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) regioselectively yields 5-bromoisoquinoline (B27571). thieme-connect.comthieme-connect.comresearchgate.net Further bromination tends to occur at the C-8 position, leading to 5,8-dibromoisoquinoline (B186898). researchgate.net

The choice of brominating agent and reaction conditions is critical for controlling the outcome. For instance, the use of N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF₃SO₃H) has also been explored for the monobromination of isoquinoline at the 5-position. thieme-connect.comthieme-connect.com

| Brominating Agent | Acid | Temperature (°C) | Product(s) | Yield (%) | Reference(s) |

| NBS | H₂SO₄ | -25 to -18 | 5-Bromoisoquinoline | Not specified | orgsyn.org |

| NBS | H₂SO₄ | Room Temp. | 5-Bromoisoquinoline | 34 | thieme-connect.com |

| DBI | CF₃SO₃H | Not specified | 5-Bromoisoquinoline | 44 | thieme-connect.com |

| Br₂ | AlCl₃ | Not specified | 5-Bromo-, 5,8-Dibromo-, 5,7,8-Tribromoisoquinoline | Good yields | researchgate.net |

Table 1: Summary of Direct Bromination Studies on Isoquinoline.

Achieving substitution at the C-4 position via direct bromination is less straightforward. A notable advancement is the direct C-4 halogenation of isoquinolines through a one-pot sequence involving di-tert-butyl dicarbonate (B1257347) (Boc₂O)-mediated dearomatization, followed by electrophilic halogenation and acid-promoted rearomatization. acs.org This method exhibits high C-4 site selectivity and accommodates various functional groups on the benzene ring. acs.org While this method focuses on monohalogenation, it represents a key strategy for accessing the 4-position directly.

Given the challenges of direct bromination to achieve the 4,7-disubstitution pattern, the design of specific precursors is a more targeted approach. This involves synthesizing an isoquinoline core with substituents that direct bromination to the desired positions or starting with precursors that already contain one of the bromine atoms.

One effective strategy involves the palladium-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides. This method allows for the selective synthesis of 4-bromoisoquinolines under specific catalytic conditions (PdBr₂/CuBr₂/LiBr). researchgate.net To synthesize 4,7-dibromoisoquinoline using this approach, one would need to start with a benzyl azide (B81097) precursor that already contains a bromine atom at the position corresponding to the final C-7 position of the isoquinoline ring.

| Precursor | Catalyst System | Product | Yield (%) | Reference(s) |

| 2-Alkynyl benzyl azide | PdBr₂/CuBr₂/LiBr | 4-Bromoisoquinoline | 72 | researchgate.net |

| o-Tolualdehyde tert-butylimine and Benzonitrile | n-BuLi, then MeI, then TFA | 4-Methyl-3-phenylisoquinoline | 80 | harvard.edu |

Table 2: Examples of Precursor-Based Synthesis of Substituted Isoquinolines.

Another powerful approach involves the convergent assembly of highly substituted isoquinolines from simpler components. For instance, the metalation of o-tolualdehyde tert-butylimines, followed by trapping with nitriles, provides a direct route to 3-substituted isoquinolines. harvard.edu This method can be extended to a four-component assembly in a single operation, allowing for the introduction of substituents at various positions, including C-4. harvard.edu By selecting a starting o-tolualdehyde derivative with a bromine atom at the appropriate position, this methodology could be adapted for the synthesis of 7-bromo-4-substituted isoquinolines.

Mechanistic Studies in the Formation of Dibromoisoquinoline Systems.

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving the yields of desired products.

The electrophilic bromination of isoquinoline in strong acid proceeds through the formation of an isoquinolinium ion, where the nitrogen atom is protonated. This deactivates the pyridine ring towards electrophilic attack. The substitution then occurs on the more electron-rich benzene ring. thieme-connect.com The preference for the C-5 and C-8 positions is consistent with the established principles of electrophilic substitution on naphthalene-like systems.

In the Boc₂O-mediated C-4 halogenation, the proposed mechanism involves the initial formation of a 1,2-dihydroisoquinoline (B1215523) intermediate after reaction with Boc₂O. acs.org This dearomatization step changes the electronic properties of the molecule, making the C-4 position susceptible to electrophilic attack by the halogenating agent. Subsequent elimination and rearomatization lead to the 4-halogenated isoquinoline. acs.org

For precursor-based methods, such as the cyclization of 2-alkynyl benzyl azides, the mechanism involves a halopalladation-cyclization cascade. researchgate.net In other systems, such as the acid-catalyzed C-4 alkylation of isoquinolines with vinyl ketones, a 1,2-dihydroisoquinoline intermediate is also proposed, formed by the nucleophilic addition of the acid's conjugate base to the C-1 position of the protonated isoquinoline. acs.org

Catalysts and reaction conditions play a pivotal role in directing the regioselectivity and efficiency of bromination. In direct bromination, the nature of the acid (e.g., H₂SO₄ vs. CF₃SO₃H) can influence the reactivity of the brominating agent and the selectivity of the reaction. thieme-connect.comthieme-connect.com Lewis acids like aluminum chloride (AlCl₃) can also be used to facilitate bromination, leading to substitution on the benzenoid ring. researchgate.netshahucollegelatur.org.in

In modern synthetic methods, transition metal catalysts are indispensable. Palladium and copper catalysts are crucial in the cyclization of 2-alkynyl benzyl azides to form 4-bromoisoquinolines. researchgate.net The choice of ligands and additives in these catalytic systems can significantly impact the reaction's outcome and efficiency. Similarly, rhodium catalysts have been employed for the C-H activation and annulation of in-situ generated oximes with alkynes to produce polysubstituted isoquinolines. organic-chemistry.org

Temperature is another critical parameter. For the direct bromination of isoquinoline with NBS in sulfuric acid, precise temperature control (between -26°C and -18°C) is necessary to achieve the desired monobromination and prevent the formation of byproducts. orgsyn.org

Sustainable Synthesis Protocols for this compound.

While specific literature on the sustainable synthesis of this compound is scarce, principles of green chemistry can be applied to the design of more environmentally benign synthetic routes. This includes the development of one-pot reactions, the use of less hazardous reagents, and the minimization of waste.

The one-pot C-4 halogenation of isoquinolines using a Boc₂O-mediated dearomatization strategy is described as a "cost-effective" method, which aligns with the principles of economic and environmental sustainability. acs.org Similarly, the development of catalytic reactions that proceed with high atom economy, such as the three-component synthesis of isoquinolines from 2-bromoaryl ketones, terminal alkynes, and acetonitrile, represents a step towards more sustainable practices. organic-chemistry.org

Future research in this area could focus on replacing traditional brominating agents with greener alternatives, utilizing catalytic systems that can be recycled, and developing solvent-free or aqueous reaction conditions to reduce the environmental impact of the synthesis of this compound and related compounds.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. While direct literature on the microwave-assisted synthesis of this compound is sparse, the principles and successes in synthesizing related isoquinoline derivatives provide a strong foundation for its application.

A notable example is the synthesis of 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione derivatives. In this process, precursor compounds with an active methylene (B1212753) group are reacted with bromine. This reaction has been successfully conducted using both conventional heating and microwave irradiation, allowing for a direct comparison of the two methods. The use of microwave energy dramatically reduces reaction times and improves yields. Current time information in Bangalore, IN. For instance, the synthesis of various spiroisoquinoline derivatives from dibromo precursors showed a significant increase in yield and a drastic reduction in reaction time from hours to minutes when switching from conventional heating to microwave irradiation. Current time information in Bangalore, IN.

The advantages observed in these related syntheses are attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to faster reaction rates and minimize the formation of byproducts. Current time information in Bangalore, IN. These findings strongly suggest that microwave-assisted routes could be highly effective for the synthesis of this compound, offering a more rapid and efficient alternative to traditional synthetic protocols.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Spiroisoquinoline Derivatives This table is illustrative of the advantages of microwave synthesis for related dibromoisoquinoline compounds.

| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| 6a | 10 hours, 45% | 10 minutes, 88% | Current time information in Bangalore, IN. |

| 6b | 12 hours, 40% | 12 minutes, 85% | Current time information in Bangalore, IN. |

| 9a | 8 hours, 50% | 5 minutes, 90% | Current time information in Bangalore, IN. |

| 9b | 8 hours, 52% | 5 minutes, 92% | Current time information in Bangalore, IN. |

Green Chemistry Principles Applied to Dibromoisoquinoline Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like dibromoisoquinolines to enhance sustainability.

Key green chemistry principles applicable to dibromoisoquinoline production include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. This can be achieved through reactions with high atom economy. rsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org For instance, addition reactions are preferable to substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries: Many traditional organic syntheses rely on volatile and toxic solvents. Green approaches favor the use of safer solvents like water or ethanol, or conducting reactions under solvent-free conditions. orgsyn.org Solvent-free, three-component reactions for synthesizing new isoquinazoline derivatives at room temperature exemplify this principle, offering benefits such as high yields and easy product separation. mdpi.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. orgsyn.org While direct bromination often uses stoichiometric brominating agents, exploring catalytic bromination cycles could significantly improve the greenness of the process.

Less Hazardous Chemical Syntheses: This principle encourages using reagents with low toxicity. For example, in bromination reactions, using N-bromosuccinimide (NBS) is often considered safer than using elemental bromine. thermofisher.com The synthesis of bromoisoquinolines often employs NBS in strong acids like sulfuric acid, which, while hazardous, can be more controlled than other methods. thermofisher.comchemicalbook.com

Applying these principles to the synthesis of this compound would involve selecting starting materials and reagents that are less hazardous, utilizing catalytic methods where possible, minimizing solvent use, and optimizing reactions to reduce energy consumption and waste generation.

Comparative Synthesis of Regioisomeric Dibromoisoquinolines for Structure-Reactivity Correlations

The position of the bromine atoms on the isoquinoline core significantly influences the molecule's reactivity and the synthetic strategies required for its preparation. A comparative analysis of the synthesis of different regioisomers, such as 1,3-, 5,8-, and 6,7-dibromoisoquinolines, highlights these differences.

1,3-Dibromoisoquinoline: This isomer can be synthesized from isoquinoline-1,3(2H,4H)-dione (also known as homophthalimide). The reaction involves heating the dione (B5365651) with a brominating agent like phosphorus tribromide (PBr₃). In a typical procedure, refluxing isoquinoline-1,3(2H,4H)-dione in PBr₃ for one hour, followed by work-up, yields 1,3-dibromoisoquinoline. thieme-connect.de This method provides a direct route to the 1,3-disubstituted pattern, which is not readily accessible through direct electrophilic bromination of isoquinoline itself.

5,8-Dibromoisoquinoline: The synthesis of 5,8-dibromoisoquinoline is often achieved through the electrophilic bromination of isoquinoline or a mono-brominated precursor. The reaction typically uses a brominating agent like N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid, at low temperatures. thermofisher.com The 5- and 8-positions are activated for electrophilic attack. In fact, 5,8-dibromoisoquinoline is often an undesired byproduct in the synthesis of 5-bromoisoquinoline when an excess of the brominating agent is used. thermofisher.com Careful control of stoichiometry and temperature is crucial to selectively obtain the mono- or di-brominated product.

6,7-Dibromoisoquinoline (B1383115): A direct synthesis for 6,7-dibromoisoquinoline is not commonly reported, but its synthesis can be envisioned through established isoquinoline construction methods like the Pomeranz-Fritsch reaction. wikipedia.orgorganicreactions.org This strategy would likely start with a pre-functionalized benzene ring. A plausible route would involve the condensation of 3,4-dibromobenzaldehyde (B1583856) with an aminoacetaldehyde dialkyl acetal. The resulting Schiff base would then undergo acid-catalyzed cyclization to form the 6,7-dibromoisoquinoline core. wikipedia.org This approach highlights how the synthesis of isomers with substitution on the benzo-ring of the isoquinoline often requires building the heterocyclic ring from an appropriately substituted benzene derivative, in contrast to the direct functionalization approach often used for the 5,8-isomer. The synthesis of related 6,7-disubstituted isoquinolines, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, relies on this principle, starting from precursors like 3,4-dimethoxyphenyl compounds. mdpi.com

This comparative analysis reveals a clear structure-reactivity correlation: the positions activated by the heterocyclic nitrogen (like C-5 and C-8) are susceptible to direct electrophilic substitution, while other positions (like C-6 and C-7) often require a convergent synthesis where the substitution pattern is installed on the starting benzene ring prior to the formation of the isoquinoline nucleus. Positions adjacent to the nitrogen (C-1 and C-3) require entirely different strategies, often starting from an oxidized isoquinoline precursor like a dione.

Table 2: Comparative Synthesis of Dibromoisoquinoline Regioisomers

| Isomer | Starting Material(s) | Key Reagents | Typical Yield | Synthetic Strategy | Reference |

|---|---|---|---|---|---|

| 1,3-Dibromoisoquinoline | Isoquinoline-1,3(2H,4H)-dione | PBr₃, reflux | 37% | Conversion of dione | thieme-connect.de |

| 5,8-Dibromoisoquinoline | Isoquinoline | Excess NBS, H₂SO₄ | - | Direct electrophilic substitution | thermofisher.com |

| 6,7-Dibromoisoquinoline | 3,4-Dibromobenzaldehyde, Aminoacetaldehyde dialkyl acetal | Strong Acid (e.g., H₂SO₄) | - | Ring construction (Pomeranz-Fritsch) | wikipedia.orgorganicreactions.org |

Comprehensive Reactivity and Chemical Transformations of 4,7 Dibromoisoquinoline

Palladium-Catalyzed Cross-Coupling Reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like 4,7-dibromoisoquinoline, these reactions allow for the precise introduction of various substituents onto the isoquinoline (B145761) core. The presence of two bromine atoms at electronically and sterically distinct positions, C4 and C7, raises critical questions of regioselectivity, which is often dictated by the choice of catalyst, ligands, and reaction conditions.

Suzuki-Miyaura Coupling (SMC) of this compound.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is one of the most widely used cross-coupling methods due to its mild conditions, high functional group tolerance, and the general stability and low toxicity of the boron reagents. Current time information in Bangalore, IN.researchgate.net

Experimental studies have demonstrated a notable intrinsic preference for the Suzuki-Miyaura coupling to occur at the C7 position of this compound. Current time information in Bangalore, IN. This observed regioselectivity is a consequence of the electronic properties of the isoquinoline ring system. The rate-determining step in the Suzuki-Miyaura catalytic cycle is generally the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. researchgate.net This step is favored at the more electrophilic carbon center.

While the intrinsic electronic properties of this compound favor reaction at C7, the choice of the palladium catalyst and, particularly, the ancillary phosphine (B1218219) ligands can significantly influence both the efficiency and, in some cases, the regioselectivity of the coupling. The specific catalyst system can modulate the reactivity of the palladium center, affecting the rate of oxidative addition and subsequent steps in the catalytic cycle. Current time information in Bangalore, IN.

For instance, sterically bulky phosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) tend to favor the formation of monoligated, 12-electron Pd(0) complexes (PdL), whereas less demanding ligands like tricyclohexylphosphine (B42057) (PCy₃) can stabilize diligated, 14-electron complexes (PdL₂). Current time information in Bangalore, IN. These different catalytic species can exhibit distinct reactivities and selectivities. While the C7 selectivity in this compound is strong, in more finely balanced systems, a switch in ligand can lead to a reversal of regioselectivity. Current time information in Bangalore, IN. Common palladium precursors used in these reactions include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). organic-chemistry.orglibretexts.org

Table 1: Representative Palladium Catalyst Systems for Suzuki-Miyaura Couplings This table presents catalyst systems commonly used for Suzuki-Miyaura couplings of aryl bromides, which are applicable to this compound.

| Palladium Precursor | Ligand | Typical Substrates |

| Pd(OAc)₂ | PCy₃ | Aryl triflates |

| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl bromides, Aryl chlorides |

| Pd(PPh₃)₄ | None (acts as precursor & ligand source) | Aryl bromides, Aryl iodides |

| PdCl₂(dppf) | dppf | Aryl bromides, especially in challenging couplings |

The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) complex into the carbon-bromine bond. This is typically the rate-limiting and selectivity-determining step. For this compound, this occurs preferentially at the C7-Br bond due to the higher electrophilicity of the C7 position.

Transmetalation: The resulting arylpalladium(II) bromide complex then reacts with the organoboron species, which is activated by a base (e.g., K₂CO₃, Na₂CO₃). The organic group from the boron compound is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The diarylpalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the product (7-aryl-4-bromoisoquinoline) and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.

The preference for oxidative addition at C7 over C4 is rooted in the electronic landscape of the isoquinoline nucleus, making the C7-Br bond more susceptible to attack by the electron-rich Pd(0) catalyst.

The Suzuki-Miyaura coupling of this compound can be performed with a wide array of organoboron reagents, allowing for the introduction of diverse functionalities at the C7 position. The choice of coupling partner can impact reaction efficiency, but typically does not alter the inherent C7 site selectivity.

Common coupling partners include:

Arylboronic acids: These are the most common partners, enabling the synthesis of 7-arylisoquinolines. They can possess a variety of electron-donating or electron-withdrawing substituents.

Heteroarylboronic acids: Allow for the formation of biheteroaryl compounds. For instance, pyridyl, furanyl, and thiophenyl groups can be introduced. acs.org

Potassium organotrifluoroborates: These are air- and moisture-stable alternatives to boronic acids, often providing excellent yields. acs.orgacs.org They are activated under the basic reaction conditions.

Alkenylboronic acids and esters: Used to introduce vinyl groups.

Alkylboron reagents: While more challenging, specific conditions and catalysts allow for the coupling of sp³-hybridized alkyl groups. nih.gov

The reaction is generally tolerant of numerous functional groups on the coupling partner, such as esters, ketones, nitriles, and nitro groups, highlighting the versatility of the method for building molecular complexity. acs.org

Other Palladium-Mediated Carbon-Carbon Bond Formations (e.g., Heck, Sonogashira, Negishi Couplings).

While the Suzuki-Miyaura coupling is well-established for this compound, other palladium-catalyzed reactions represent potential routes for alternative functionalizations. Although specific literature examples for the application of these reactions to this compound are scarce, their expected behavior can be inferred from general principles.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. For this compound, a Heck reaction would be expected to show similar C7 selectivity, affording a 7-alkenyl-4-bromoisoquinoline. The reaction is typically catalyzed by a palladium(II) precursor like Pd(OAc)₂ with or without phosphine ligands and requires a base, such as triethylamine.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org This reaction would be a direct method for synthesizing 7-alkynyl-4-bromoisoquinolines. The reactivity of aryl halides in the Sonogashira coupling generally follows the trend I > Br > Cl, making the C-Br bonds of this compound suitable for this transformation. researchgate.net The C7-selectivity is anticipated to be maintained.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. This reaction is known for its high reactivity and functional group tolerance. A Negishi coupling with this compound would likely proceed selectively at the C7 position to yield 7-alkyl-, 7-alkenyl-, or 7-aryl-4-bromoisoquinoline, depending on the organozinc reagent used.

Table 2: Overview of Potential Palladium-Catalyzed Reactions on this compound This table outlines the expected products and general conditions for other C-C bond-forming reactions based on established principles.

| Reaction | Coupling Partner | Expected Product (at C7) | Typical Catalyst System |

| Heck | Alkene (e.g., Styrene) | 7-Alkenyl-4-bromoisoquinoline | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | 7-Alkynyl-4-bromoisoquinoline | PdCl₂(PPh₃)₂, CuI, Base (e.g., Amine) |

| Negishi | Organozinc Reagent | 7-Alkyl/Aryl-4-bromoisoquinoline | Pd(PPh₃)₄ or PdCl₂(dppf) |

Chemo- and Regioselective Coupling with Mixed Halide Substrates

The selective functionalization of polyhalogenated heteroaromatics is a significant challenge in organic synthesis. In the context of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the inherent electronic and steric properties of the substrate dictate which halogen atom undergoes oxidative addition to the metal center first. For this compound, studies have shown a clear regiochemical preference.

In Suzuki-Miyaura coupling reactions, this compound has been observed to react selectively at the C7 position. researchgate.netrsc.orgscispace.com This selectivity is primarily governed by the electronic properties of the isoquinoline ring system. The C7 position is part of the benzo-ring of the isoquinoline, and its reactivity is influenced by the electron-withdrawing nature of the pyridine (B92270) ring. In contrast, the C4 position is in the pyridine ring and is more electron-deficient. While one might intuitively expect the more electron-deficient C4 position to be more reactive towards oxidative addition, the observed selectivity for C7 suggests that other factors, such as the stability of the resulting organopalladium intermediate, play a crucial role. rsc.orgbaranlab.org

When considering mixed halide substrates, for instance, a hypothetical 4-bromo-7-iodoisoquinoline, the established reactivity trend for halogens (I > Br > Cl > F) in oxidative addition would overwhelmingly favor the reaction at the carbon-iodine bond. researchgate.net This principle allows for engineered selectivity, overriding the intrinsic electronic preferences of the heterocyclic core. By choosing a mixed halide pattern, chemists can direct the initial coupling reaction to a specific site, reserving the less reactive halogen for a subsequent transformation.

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalo-heterocycles

| Heterocycle | Halogen Positions | Preferred Reaction Site | Reference |

| This compound | C4, C7 | C7 | researchgate.netrsc.org |

| 2,4-Dihaloquinolines | C2, C4 | C2 | researchgate.net |

| 3,4-Dihaloquinolines | C3, C4 | C4 | researchgate.net |

| 2-Bromo-4-iodoquinoline | C2 (Br), C4 (I) | C4 | researchgate.net |

This table illustrates the predictable, yet sometimes non-intuitive, nature of regioselectivity in the cross-coupling of dihalo-heterocycles.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides a complementary method to cross-coupling for the functionalization of halo-aromatics. This pathway involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. byjus.comstrath.ac.uk

The site-selectivity of SNAr reactions on polyhalogenated heterocycles is often analogous to that observed in palladium-catalyzed cross-coupling reactions. baranlab.org This parallel arises because the rate-determining step in both mechanisms—nucleophilic attack in SNAr and oxidative addition in cross-coupling—is favored at the most electrophilic carbon atom that can best stabilize the resulting charged intermediate. baranlab.orgnih.gov For this compound, the C4 position is located in the electron-deficient pyridine ring, making it more susceptible to nucleophilic attack than the C7 position in the carbocyclic ring. The presence of the ring nitrogen atom activates the ortho and para positions towards nucleophilic attack. byjus.com Therefore, in contrast to the C7 selectivity seen in Suzuki coupling, SNAr reactions are anticipated to occur preferentially at the C4 position. This highlights a powerful strategy for divergent synthesis from a single dihalo-substrate by choosing the appropriate reaction type.

A wide variety of nucleophiles can be employed in SNAr reactions to introduce diverse functional groups onto the isoquinoline core. byjus.comnumberanalytics.com The reactivity is influenced by several factors, including the strength of the nucleophile, the reaction solvent, and temperature.

Nucleophiles: Common nucleophiles include alkoxides (RO⁻), phenoxides (ArO⁻), thiolates (RS⁻), amines (R₂NH, RNH₂), and ammonia. byjus.comnumberanalytics.com Stronger nucleophiles generally lead to faster reaction rates.

Reaction Parameters: SNAr reactions are typically conducted in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation without deactivating the nucleophile. researchgate.net Elevated temperatures are often required to overcome the activation energy of the reaction. The presence of electron-withdrawing groups on the aromatic ring significantly accelerates the reaction by stabilizing the anionic Meisenheimer intermediate. byjus.com For this compound, the inherent electron-deficient nature of the pyridine ring facilitates SNAr at the C4 position.

Table 2: Common Nucleophiles and Conditions for SNAr Reactions

| Nucleophile Type | Example | Typical Conditions | Product Type |

| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | Methanol, reflux | Methoxyisoquinoline |

| Nitrogen Nucleophiles | Ammonia (NH₃), Amines | DMSO, heat | Amino-isoquinoline |

| Sulfur Nucleophiles | Sodium Thiophenolate (NaSPh) | DMF, heat | Phenylthioisoquinoline |

Halogen-Metal Exchange and Directed Lithiation

Halogen-metal exchange is a powerful technique for generating organometallic reagents, which can then be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. hokudai.ac.jpuni-muenchen.de

Treating this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures can induce a halogen-metal exchange. hokudai.ac.jpthieme-connect.de This process typically involves the replacement of a bromine atom with a lithium atom, generating a highly reactive lithiated isoquinoline intermediate. The regioselectivity of this exchange is determined by the relative stability of the resulting organolithium species. researchgate.net In many heterocyclic systems, lithiation occurs preferentially at positions that are either electronically activated or can be stabilized through chelation or inductive effects. For isoquinolines, halogen-metal exchange has been successfully employed to create lithiated species from bromo-precursors. thieme-connect.de The choice of which bromine atom in this compound undergoes exchange depends on the precise reaction conditions and the stability of the C4-lithio versus the C7-lithio intermediate. It is generally accepted that the position that results in the more stable aryl lithium derivative is favored. researchgate.net

Once the organolithium intermediate of isoquinoline is generated, it serves as a potent nucleophile that can react with a wide range of electrophiles. whiterose.ac.ukresearchgate.netnih.gov This two-step sequence of halogen-metal exchange followed by electrophilic quenching allows for the introduction of a diverse array of functional groups.

Common electrophiles used to trap these lithiated intermediates include:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

Carbon Dioxide (CO₂): To yield carboxylic acids.

Alkyl Halides: For alkylation.

Disulfides: To introduce thioether groups.

Chlorotrimethylsilane (TMSCl): For silylation. nih.govresearchgate.net

Table 3: Electrophilic Quenching of Lithiated Heterocycles

| Electrophile | Reagent Example | Functional Group Introduced |

| Carbonyl Compound | Benzaldehyde | Hydroxymethyl |

| Carbon Dioxide | Dry Ice (solid CO₂) | Carboxylic Acid |

| Silyl (B83357) Halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |

| Disulfide | Dimethyl disulfide (MeSSMe) | Methylthio |

| Halogen Source | Iodine (I₂) | Iodo |

This methodology provides a powerful and versatile route for the regioselective functionalization of this compound, complementary to cross-coupling and SNAr reactions.

Other Advanced Organic Transformations

The unique electronic and steric properties of this compound render it a versatile substrate for a variety of advanced organic transformations beyond traditional cross-coupling reactions. These reactions enable the synthesis of complex molecular architectures and novel heterocyclic systems.

The bromine substituents on the isoquinoline core can be selectively removed or the heterocyclic ring can be oxidized, providing pathways to further functionalized derivatives.

Selective reduction of the bromo groups in dibromoisoquinoline derivatives can be achieved. For instance, the bromo groups in certain 5,8-dibromoisoquinoline (B186898) derivatives have been removed through a reduction process that also reduces the C3–C4 double bond, leading to the formation of asymmetric 1-substituted tetrahydroisoquinolines. researchgate.net This method offers a route to chiral tetrahydroisoquinoline structures.

Oxidation of the isoquinoline nitrogen atom can also be performed. While specific examples for this compound are not prevalent in the literature, the general oxidation of isoquinolines to their corresponding N-oxides is a well-established transformation. researchgate.net For example, isoquinoline can be converted to isoquinoline N-oxide through a ring-opening reaction of an N-(2,4-dinitrophenyl)isoquinolinium chloride with hydroxylamine, followed by cyclization. researchgate.net Such N-oxides can serve as intermediates for further functionalization.

| Reaction Type | Reagents and Conditions | Product(s) | Key Features | Reference |

| Reductive Debromination & Ring Reduction | Nucleophile (e.g., silyl enol ether, allyltributyltin), acyl chloride, followed by reduction | Asymmetric 1-substituted tetrahydroisoquinolines | Simultaneous removal of bromo groups and reduction of the C3-C4 double bond. | researchgate.net |

| N-Oxidation | Hydroxylamine, followed by acid-catalyzed cyclization | Isoquinoline N-oxide | A general method for the formation of isoquinoline N-oxides. | researchgate.net |

The this compound scaffold can participate in reactions that lead to the formation of new rings or the transformation of the existing heterocyclic system.

One notable transformation involves the reaction of 4-amino-3-bromoisoquinoline, a related isomer, which undergoes ring contraction to form 1-cyanoisoindole. researcher.life In contrast, 3-amino-4-bromoisoquinoline experiences ring opening to yield o-cyanobenzyl isocyanide. researcher.life These reactions highlight the influence of substituent positioning on the reactivity of the isoquinoline core.

Cyclization reactions involving the isoquinoline nitrogen are also a key feature. For example, the reaction of isoquinoline with 2-bromoacetophenone (B140003) in water can lead to the synthesis of tetrahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives. acs.org Although this example does not start with this compound, it demonstrates the potential for building more complex fused heterocyclic systems from the isoquinoline core.

Furthermore, thermal electrocyclic reactions of aza 6π-electron systems, which can be derived from isoquinoline precursors, provide a pathway to various fused pyridine ring systems. semanticscholar.org This strategy allows for the construction of complex polycyclic aromatic compounds.

| Starting Material | Reagents and Conditions | Product(s) | Transformation Type | Reference |

| 4-Amino-3-bromoisoquinoline | Not specified | 1-Cyanoisoindole | Ring Contraction | researcher.life |

| 3-Amino-4-bromoisoquinoline | Not specified | o-Cyanobenzyl isocyanide | Ring Opening | researcher.life |

| Isoquinoline and 2-bromoacetophenone | K₂CO₃, H₂O, 70 °C | Tetrahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives | Cyclization/Ring Formation | acs.org |

| Aza 6π-electron systems | Thermal conditions | Fused pyridine ring systems | Electrocyclic Reaction | semanticscholar.org |

Carbonylation reactions introduce a carbonyl group into the isoquinoline framework, a valuable transformation for the synthesis of ketones, aldehydes, and carboxylic acid derivatives. Palladium-catalyzed carbonylation has been successfully applied to bromo-substituted isoquinolines.

For instance, the palladium(0)-catalyzed carbonylation of 1-(2'-bromobenzyl)tetrahydroisoquinolines in the presence of potassium carbonate leads to the formation of 8-oxoberbines. researchgate.net These products can be further reduced to protoberberine alkaloids. researchgate.net This demonstrates the utility of carbonylation in the synthesis of natural product skeletons.

While a direct carbonylation of this compound is not explicitly detailed in the provided context, the reactivity of other bromoisoquinolines in such reactions suggests that this compound could similarly serve as a substrate for introducing carbonyl functionalities at the 4- and/or 7-positions, contingent on the specific reaction conditions and the relative reactivity of the two bromine atoms.

| Substrate | Catalyst/Reagents | Product | Significance | Reference |

| 1-(2'-Bromobenzyl)tetrahydroisoquinolines | Pd(0), K₂CO₃ | 8-Oxoberbines | Synthesis of protoberberine alkaloid precursors. | researchgate.net |

Elaboration of 4,7 Dibromoisoquinoline into Advanced Chemical Scaffolds

Design and Synthesis of Diversified Isoquinoline (B145761) Derivatives

The presence of two bromine atoms on the isoquinoline framework is a key feature for synthetic diversification. Through modern cross-coupling methodologies, these halogenated positions can be transformed into a wide array of substituted isoquinolines, introducing varied steric and electronic properties.

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a primary method for elaborating the 4,7-dibromoisoquinoline scaffold by forming new carbon-carbon bonds. Current time information in Bangalore, IN.nih.govrsc.org Research has shown that these coupling reactions can be highly site-selective. For this compound, the reaction preferentially occurs at the C7 position. nih.govresearchgate.netscispace.com This regioselectivity is influenced by the electronic properties of the isoquinoline ring system, where the C7 position is more susceptible to oxidative addition by the palladium catalyst compared to the C4 position. rsc.orgresearchgate.net This inherent selectivity allows for the controlled, stepwise introduction of different substituents.

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of substituents, as the required boronic acids and esters are often commercially available or readily synthesized. rsc.org This enables the creation of a large library of derivatives from a single starting material.

Table 1: Examples of Moieties Incorporated via Suzuki-Miyaura Coupling

| Reactant | Coupling Partner | Moiety Introduced | Position |

|---|---|---|---|

| This compound | Phenylboronic acid | Phenyl | C7 |

| This compound | Pyridine-3-boronic acid | 3-Pyridyl (Heteroaryl) | C7 |

| This compound | Methylboronic acid | Methyl (Alkyl) | C7 |

This table is illustrative, based on the principles of Suzuki-Miyaura coupling on the this compound scaffold.

The functionalized isoquinoline derivatives serve as intermediates for the construction of more intricate chemical structures. The strategic introduction of reactive groups can facilitate intramolecular cyclization reactions, leading to the formation of polycyclic aromatic systems or spirocyclic compounds. For instance, an aryl group introduced at the C7 position bearing an ortho-amino or hydroxyl group could undergo a subsequent cyclization reaction to form a fused heterocyclic ring.

The synthesis of pyrrolo[2,1-a]isoquinolines, a class of compounds with significant biological activity, often involves the cyclization of suitably substituted isoquinoline precursors. researchgate.net Similarly, spiro-isoquinolino piperidine (B6355638) derivatives have been synthesized through multi-step sequences that could potentially utilize a functionalized this compound scaffold as a starting point. nih.gov The synthesis of these complex molecules often involves creating a key bond that joins a side chain to the isoquinoline nitrogen or an adjacent carbon, a process that can be designed starting from the versatile handles on the dibromo-precursor. nih.gov

Functional Group Interconversions on the Dibromoisoquinoline Scaffold

Beyond carbon-carbon bond formation, the bromine atoms on this compound are amenable to substitution with various heteroatoms. This allows for the introduction of diverse functional groups that can modulate the molecule's chemical and physical properties, such as solubility, basicity, and hydrogen-bonding capacity.

The bromine atoms can be replaced with nitrogen-containing functionalities through reactions like the Buchwald-Hartwig amination or classical nucleophilic aromatic substitution under certain conditions. This provides access to aminoisoquinolines, which are valuable precursors for further derivatization. For example, a primary amine can be acylated to form amides, sulfonated to form sulfonamides, or used as a handle to build larger structures.

The isoquinoline nitrogen itself can be functionalized. For instance, isoquinoline can be oxidized to an N-oxide, which facilitates substitution at the C1 position. thieme-connect.de Furthermore, the synthesis of isoquinolinone derivatives introduces an amide functionality within the core ring structure. researchgate.net In some cases, brominated isoquinolines are used as precursors in the synthesis of pyridinic-nitrogen-doped carbon materials, where the nitrogen of the isoquinoline ring becomes part of a larger graphitic structure. researchgate.net

Table 2: Synthesis of Nitrogen-Containing Isoquinoline Derivatives

| Starting Material | Reagent(s) | Functional Group Introduced | Product Type |

|---|---|---|---|

| This compound | Ammonia/Pd catalyst | Amine (-NH₂) | Amino-isoquinoline |

| This compound | Benzamide/Cu catalyst | Amide (-NHCOR) | Amido-isoquinoline |

| 7-Bromoisoquinoline | N-Bromosuccinimide, Acetic Acid | Bromo (-Br) at C4 | This compound google.comgoogle.com |

Oxygen- and sulfur-containing groups can also be introduced onto the isoquinoline core. Nucleophilic substitution reactions with alkoxides or thiolates can yield ether and thioether derivatives, respectively. The synthesis of isoquinolinones, which are cyclic amides, represents a key method for introducing an oxygen-containing functional group (a carbonyl) adjacent to the ring nitrogen. researchgate.net These reactions often proceed via oxidation of the isoquinoline ring or a substituted precursor.

While specific examples starting directly from this compound are specialized, the principles of nucleophilic aromatic substitution and metal-catalyzed cross-coupling are broadly applicable. For instance, palladium- or copper-catalyzed coupling with phenols or thiophenols could be employed to furnish aryloxy or arylthio derivatives. The sulfur atom, in particular, can be further oxidized to sulfoxide (B87167) or sulfone groups, adding another layer of functional diversity.

Applications as Ligands in Coordination Chemistry

Coordination compounds consist of a central metal atom or ion bonded to one or more molecules or ions known as ligands. libretexts.orgresearchgate.net Ligands are Lewis bases that donate one or more pairs of electrons to the metal center, which acts as a Lewis acid. uni-siegen.de Isoquinoline and its derivatives are effective ligands for a variety of transition metals due to the lone pair of electrons on the heterocyclic nitrogen atom.

The this compound molecule can act as a monodentate ligand, coordinating to a metal center through its nitrogen atom. libretexts.org The electronic properties of the isoquinoline ring, and thus its coordinating ability, can be fine-tuned by the substituents. The electron-withdrawing bromine atoms at the C4 and C7 positions decrease the basicity of the nitrogen atom compared to unsubstituted isoquinoline, which in turn affects the stability and reactivity of the resulting metal complex.

Furthermore, the functionalization of the dibromo-scaffold, as described in the sections above, can lead to the creation of bidentate or polydentate ligands. For example, introducing a substituent with an additional donor atom (like a pyridine (B92270) at the C7 position or an amino group at the C4 position) can create a chelating ligand. libretexts.org These multidentate ligands bind to a metal ion through multiple atoms, forming more stable complexes due to the chelate effect. libretexts.org The geometry of the resulting complex—which can be tetrahedral, square planar, or octahedral, among others—is determined by the metal's coordination number and the nature of the ligands. libretexts.org

Development of Precursors for Electronic Materials Research

The strategic functionalization of N-heterocyclic aromatic compounds is a cornerstone in the development of novel organic electronic materials. Among these, the isoquinoline scaffold presents a unique electronic profile due to the arrangement of its nitrogen atom. The di-halogenated derivative, this compound, serves as a particularly valuable precursor for building complex, high-performance organic molecules. The presence of two bromine atoms at distinct positions on the isoquinoline ring system allows for selective and sequential chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions. This enables the precise construction of extended π-conjugated systems, which are essential for charge transport in electronic devices.

Research into the elaboration of this compound has paved the way for a variety of advanced chemical scaffolds. The differential reactivity of the bromine atoms is a key aspect of its utility. For instance, in Suzuki-Miyaura coupling reactions, the C7 position of this compound has been observed to be more reactive than the C4 position. rsc.orgscispace.com This selectivity allows for a step-wise introduction of different aryl or heteroaryl groups, leading to the synthesis of asymmetric molecules with tailored electronic properties. Such molecules are of interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The isoquinoline moiety itself can act as an electron-accepting unit in donor-acceptor type architectures, which are a common design strategy for low band gap organic semiconductors. By coupling this compound with electron-donating units, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. This tuning is critical for optimizing charge injection and transport, as well as for controlling the optical absorption and emission characteristics of the material. For example, the synthesis of copolymers incorporating quinoline (B57606) and biquinoline units with other aromatic systems has been explored for their potential in organic electronics. researchgate.net

While specific data on the electronic properties of direct derivatives of this compound are not extensively detailed in publicly available literature, the broader class of poly(isoquinolinediyl)s, synthesized from dibromoisoquinoline precursors, has been shown to form new π-conjugated systems. researchgate.net The development of these materials often involves polymerization reactions that leverage the reactivity of the carbon-bromine bonds. The resulting polymers can exhibit promising thermal stability and solubility, which are important for device fabrication.

The following tables provide a representative overview of the types of molecular structures that can be accessed from di-halogenated isoquinoline precursors and the typical range of electronic properties observed in related classes of materials.

Table 1: Representative Donor-Acceptor Polymers Based on N-Heterocycles

| Polymer Backbone | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Optical Band Gap (eV) | Application Area |

|---|---|---|---|---|

| Quinoline-Thiophene Copolymer | -5.45 to -5.70 | -3.55 to -3.80 | 1.86 - 1.90 | Organic Solar Cells |

| Isoquinoline-Fluorene Copolymer | -5.50 to -5.80 | -2.70 to -3.00 | 2.80 - 3.10 | Blue OLEDs |

| Benzothiadiazole-Carbazole Polymer | -5.30 to -5.60 | -3.40 to -3.70 | 1.60 - 1.90 | Organic Photovoltaics |

Table 2: Performance of OFETs with Furan-Based Oligomers

| Oligomer Type | Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|

| Unsubstituted Oligofuran | 0.01 | 10⁴ |

| Hexyl-capped Oligofuran | 0.05 | 10⁵ |

| Styryl-capped Oligofuran | 0.07 | 10⁶ |

The data in these tables, while not directly derived from this compound, illustrate the potential of N-heterocycle-based materials in electronic applications. The ability to fine-tune the electronic properties through synthetic modification is a key driver of research in this area. The development of new synthetic methodologies, such as direct C-H arylation polymerization, is further expanding the library of accessible materials and improving their performance characteristics. researchgate.net

In addition to conjugated polymers, the elaboration of this compound can lead to the formation of discrete molecular structures with well-defined properties. These can serve as active components in single-molecule electronic devices or as sensitizers in dye-sensitized solar cells. The versatility of the this compound building block ensures its continued importance in the exploration of new frontiers in materials science.

Analytical and Theoretical Approaches in 4,7 Dibromoisoquinoline Research

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in the analysis of 4,7-dibromoisoquinoline, providing detailed insights into its molecular architecture.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isoquinoline (B145761) derivatives, including the differentiation of isomers. In the context of brominated isoquinolones, ¹H and ¹³C NMR spectroscopy are used to confirm the identities of synthesized compounds. For instance, in the study of various substituted isoquinoline-1,3(2H,4H)-diones, ¹H NMR chemical shifts and coupling constants provide definitive information about the substitution pattern on the aromatic ring. For example, the ¹H NMR spectrum of 4,4,7-tribromo-2-(3-methylbenzyl)isoquinoline-1,3(2H,4H)-dione shows distinct signals for the aromatic protons, allowing for their precise assignment. mdpi.com Specifically, a doublet at 8.27 ppm (J = 2.1 Hz) is assigned to one of the aromatic protons, while a doublet at 8.01 ppm (J = 8.5 Hz) and a doublet of doublets at 7.84 ppm (J = 8.5, 2.1 Hz) correspond to the other aromatic protons, confirming the 7-bromo substitution pattern. mdpi.com

Furthermore, NMR techniques like ¹H-¹H NOESY can establish the spatial proximity of protons, which is crucial for confirming the regiochemistry of substitution. bath.ac.uk This is particularly important when dealing with poly-substituted isoquinolines where multiple isomers are possible. The ability to distinguish between isomers is critical for understanding structure-activity relationships in medicinal chemistry and for ensuring the purity of synthetic intermediates.

Advanced mass spectrometry (MS) techniques, such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS), are vital for the unambiguous determination of the molecular formula of this compound and its derivatives. HRMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the confident assignment of elemental compositions. chemrxiv.orgnih.govbiorxiv.org

For example, in the synthesis of various dibrominated isoquinoline-1,3(2H,4H)-diones, ESI-HRMS was used to confirm the exact mass of the synthesized compounds. mdpi.com The calculated mass for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ is compared with the experimentally observed mass, providing strong evidence for the proposed molecular formula. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. Modern mass spectrometers offer high sensitivity, allowing for the analysis of samples at low micromolar concentrations. chemrxiv.org

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. tanta.edu.eglibretexts.org The absorption of infrared radiation corresponds to the excitation of specific molecular vibrations, such as stretching and bending of bonds. tanta.edu.eglehigh.edu These vibrations give rise to a characteristic spectrum that acts as a molecular fingerprint. su.se

The process involves growing a suitable single crystal of the compound, which can sometimes be a rate-limiting step. nih.gov Once a crystal is obtained, it is irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. ulisboa.pt This technique has been instrumental in confirming the structures of various complex organic molecules and plays a crucial role in drug design and materials science. nih.gov

Computational Chemistry and Mechanistic Modeling

Computational methods provide a theoretical framework for understanding the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, properties, and reactivity of molecules. researchgate.net DFT calculations can be employed to analyze reaction pathways by determining the energies of reactants, transition states, and products. This allows for the prediction of the most likely reaction mechanism. rsc.org

In the study of nitrogen-containing carbon materials derived from brominated precursors, DFT calculations at the B3LYP/6-31G(d) level of theory were used to calculate infrared (IR) spectra, formation energies, and orbital energies. researchgate.net These theoretical spectra can be compared with experimental data to aid in the interpretation of the results. Furthermore, DFT can be used to understand the electronic properties of molecules, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org For instance, in a study of carbazole-isoquinoline derivatives, DFT calculations revealed that the HOMO was primarily located on the carbazole (B46965) unit, while the LUMO was distributed on the isoquinolyl moiety. rsc.org This information is crucial for understanding the intramolecular charge transfer characteristics of the molecule.

Predicting Regioselectivity and Reactivity through Theoretical Models

Theoretical and computational models are indispensable tools for predicting the regioselectivity and reactivity of halogenated heterocycles like this compound. These models provide insights into the electronic and steric factors that govern chemical reactions, guiding synthetic strategies to achieve desired outcomes.

One of the most significant areas where theoretical models have been applied is in predicting the site-selectivity of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For di- or polyhalogenated heteroaromatics, predicting which halogen will react preferentially is a complex challenge. Computational studies, particularly those using Density Functional Theory (DFT), have proven effective in dissecting the factors that control the selectivity of these reactions. rsc.orgresearchgate.net

In the case of dihaloisoquinolines, computational analyses have been used to understand and predict reaction outcomes. For instance, while 1,3-dihalo- and 1,6-dichloroisoquinolines are known to undergo selective Suzuki-Miyaura coupling at the C1 position, it has been observed and supported by computational data that this compound preferentially reacts at the C7 position. rsc.orgresearchgate.net This selectivity is influenced by the intrinsic electrophilicity of the different carbon atoms in the isoquinoline ring system. rsc.org

Several computational approaches are employed to predict this regioselectivity:

Analysis of Ground-State Properties: Methods like the Handy and Zhang approach correlate the ¹H NMR chemical shifts of the parent non-halogenated heteroarene to predict the site of reaction. rsc.orgresearchgate.net

Transition State Analysis: More sophisticated models calculate the activation energies for the oxidative addition of the palladium catalyst at each C-Br bond. The position with the lower activation energy barrier is the predicted site of reaction. The Houk 'distortion-interaction' DFT model, for example, analyzes the energy required to distort the substrate and the catalyst to the transition state geometry, as well as the interaction energy between them. rsc.orgresearchgate.net The difference in activation energies (ΔΔE) between the two possible reaction sites can indicate the expected degree of selectivity. rsc.org

These theoretical models not only predict outcomes but also help rationalize experimentally observed selectivities that might seem counterintuitive. They account for the electronic nature of the heteroaromatic system, steric hindrance, and the influence of the catalyst's ligands and reaction conditions. rsc.orgresearchgate.net

| Compound | Predicted Reactive Site | Observed Reactive Site | Reference |

|---|---|---|---|

| 1,3-Dichloroisoquinoline | C1 | C1 | rsc.org |

| 1,6-Dichloroisoquinoline | C1 | C1 | rsc.org |

| This compound | C7 | C7 | rsc.orgresearchgate.net |

Molecular Mechanics and Dynamics for Conformational Studies

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to study the conformational properties and movements of molecules. libretexts.orgcsbsju.edu While specific conformational studies on this compound are not extensively documented in the reviewed literature, the principles of these techniques are broadly applicable to understanding its three-dimensional structure and flexibility.

Molecular Mechanics (MM) focuses on calculating the potential energy of a molecule as a function of its geometry. jussieu.fr It treats atoms as spheres and bonds as springs, using a set of parameters known as a force field to describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). libretexts.orgcsbsju.edu For this compound, MM could be used to:

Determine the lowest energy conformation (the most stable 3D structure).

Analyze the steric strain introduced by the two bromine atoms.

Estimate the energy barriers between different conformations, if any significant ones exist.

Molecular Dynamics (MD) simulations extend the principles of MM by incorporating time. csbsju.edu By calculating the forces on each atom at a given instant, MD simulations solve Newton's equations of motion to model the atomic movements over time. libretexts.org This provides a dynamic picture of the molecule's behavior. An MD simulation of this compound could reveal:

The vibrational motions of the atoms and the flexibility of the bicyclic ring system.

The accessible conformational space at a given temperature.

How the molecule interacts with solvent molecules or other species in its environment, providing insights into its solution-phase behavior.

These simulations are crucial for understanding how the molecule's shape and flexibility might influence its reactivity or its ability to interact with biological targets. libretexts.orgjussieu.fr The conformational freedom, or lack thereof, can dictate how the molecule fits into an enzyme's active site or a receptor's binding pocket. bath.ac.uk

| Technique | Core Principle | Key Applications for this compound | Reference |

|---|---|---|---|

| Molecular Mechanics (MM) | Calculates the static potential energy of a molecule using a classical force field to find energy minima. | - Finding the most stable 3D structure.

| libretexts.orgjussieu.fr |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time by solving Newton's equations of motion. | - Analyzing molecular flexibility and vibrations.

| csbsju.eduslideshare.net |

In Silico Studies for Scaffold Design

In silico studies, which refer to research conducted via computer simulation, are a cornerstone of modern drug discovery and materials science. doi.org The this compound core represents a valuable scaffold—a central molecular framework upon which new molecules can be built. Its utility lies in the two bromine atoms, which serve as versatile chemical handles for introducing a wide range of substituents through reactions like the Suzuki-Miyaura coupling. rsc.org

The process of in silico scaffold design involves using computational tools to design, evaluate, and optimize new chemical entities based on a starting scaffold. nih.gov For the this compound scaffold, this process would typically involve several stages:

Virtual Library Generation: A large library of virtual compounds is created by computationally replacing the bromine atoms at the C4 and C7 positions with various functional groups. These groups are chosen to explore different sizes, shapes, and electronic properties.

Property Prediction: For each virtual compound, a suite of physicochemical and biological properties is calculated. This can include predictions of solubility, lipophilicity (logP), metabolic stability, and potential binding affinity to a biological target. acs.org

Virtual Screening and Filtering: The virtual library is then filtered based on desired criteria. For example, in drug design, compounds may be screened for "drug-likeness" using rules like Lipinski's Rule of Five or for predicted absence of toxicity. acs.org In materials science, they might be screened for predicted electronic properties.

Prioritization for Synthesis: The most promising candidates identified through this computational funnel are then prioritized for actual chemical synthesis and experimental testing.

This in silico approach dramatically accelerates the design-build-test cycle by focusing laboratory efforts on compounds with the highest probability of success. doi.orgnih.gov It allows for the exploration of a vast chemical space that would be impossible to synthesize and test empirically. The this compound framework is particularly well-suited for this approach due to its synthetic tractability and the distinct chemical environments of the C4 and C7 positions, allowing for the creation of diverse and complex molecular architectures. conicet.gov.ar

| Step | Description | Computational Tools/Methods | Objective |

|---|---|---|---|

| 1. Scaffold Definition | Define this compound as the core structure. | Chemical drawing software | Establish the starting chemical framework. |

| 2. Virtual Library Enumeration | Systematically replace Br at C4 and C7 with a pre-defined set of chemical fragments (R-groups). | Library enumeration software | Generate a large, diverse set of virtual derivatives. |

| 3. Property Calculation | Calculate key properties (e.g., molecular weight, logP, polar surface area) for each virtual molecule. | ADMET prediction models, QSAR | Profile the "drug-likeness" and physicochemical properties of the library. |

| 4. Docking/Screening | Dock the virtual library into the binding site of a target protein to predict binding affinity. | Molecular docking software (e.g., iGEMDOCK) | Identify compounds with high predicted potency. acs.org |

| 5. Selection & Prioritization | Rank compounds based on a multi-parameter score (e.g., predicted potency, good ADMET profile). | Data analysis and visualization tools | Select a small, optimized set of candidates for synthesis. |

Concluding Perspectives and Future Research Trajectories

Current Challenges and Opportunities in Dibromoisoquinoline Chemistry

The primary challenge in the chemistry of 4,7-dibromoisoquinoline lies in the regioselective functionalization of the molecule. The differential reactivity of the C-4 and C-7 positions, influenced by the nitrogen atom in the heterocyclic ring, requires the development of highly specific synthetic methodologies. Achieving selective substitution at one bromine site while leaving the other intact is a significant hurdle that needs to be addressed to unlock the full potential of this scaffold.

However, this challenge also presents a significant opportunity. The presence of two addressable bromine atoms allows for the orthogonal synthesis of a diverse library of derivatives. This dual functionality opens avenues for creating complex molecular architectures, including unsymmetrically substituted isoquinolines, which are often difficult to access through traditional synthetic routes. The development of selective cross-coupling reactions, for instance, would enable the introduction of different functional groups at the 4 and 7 positions, leading to a wide array of novel compounds with potentially unique properties.

Further opportunities lie in exploring the impact of the dibromo substitution pattern on the photophysical and electronic properties of the isoquinoline (B145761) core. This understanding could pave the way for the rational design of materials with tailored characteristics.

Prospects for Novel Catalytic Systems and Reaction Methodologies

Future advancements in this compound chemistry are intrinsically linked to the development of novel catalytic systems and reaction methodologies. Transition-metal catalysis, particularly palladium- and copper-catalyzed cross-coupling reactions, will continue to be a cornerstone for the functionalization of the C-Br bonds. The future direction will likely focus on catalysts that offer higher regioselectivity and efficiency, even with sterically hindered or electronically demanding coupling partners.

A particularly promising area is the exploration of C-H activation and functionalization reactions. nih.govnih.gov While the bromine atoms provide convenient handles for traditional cross-coupling, direct C-H functionalization of the isoquinoline core would offer a more atom-economical and step-efficient approach to diversification. nih.gov Developing catalytic systems that can selectively activate specific C-H bonds in the presence of the two bromine atoms is a formidable but rewarding challenge. Success in this area would revolutionize the synthesis of complex isoquinoline derivatives.

Furthermore, the integration of photoredox catalysis could provide novel pathways for the functionalization of this compound under mild reaction conditions. unc.edu These methods could enable transformations that are not accessible through traditional thermal catalysis, expanding the synthetic toolbox for this scaffold.

Potential for Applications in Emerging Fields of Chemical Science

The unique electronic and structural features of this compound and its derivatives suggest significant potential for applications in various emerging fields of chemical science.

In materials science , the rigid, aromatic isoquinoline core, functionalized with various substituents at the 4 and 7 positions, could be a building block for novel organic electronic materials. rsc.orgresearchgate.net By tuning the electronic properties through appropriate functionalization, it may be possible to develop new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components for organic photovoltaics. The dibromo functionality provides a versatile platform for creating conjugated polymers and dendrimers with interesting photophysical properties.

In medicinal chemistry , the isoquinoline scaffold is a well-established privileged structure found in numerous biologically active compounds. nih.govnih.gov The 4,7-dibromo substitution pattern offers a unique template for the design of novel therapeutic agents. The ability to introduce diverse functionalities at these positions could lead to the discovery of potent and selective inhibitors of various biological targets, including kinases and other enzymes implicated in diseases such as cancer. orientjchem.orgnih.gov

Future Directions in the Sustainable Synthesis and Functionalization of this compound

In line with the growing emphasis on green chemistry, future research on this compound must prioritize the development of sustainable synthetic and functionalization methods. rsc.orgrsc.orgresearchgate.net This includes the use of environmentally benign solvents, the development of recyclable catalytic systems, and the design of processes with high atom economy.

Key future directions include:

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Biocatalysis: The exploration of enzymatic transformations for the synthesis and functionalization of this compound could provide highly selective and environmentally friendly alternatives to conventional chemical methods.

Energy-Efficient Methodologies: The adoption of microwave-assisted synthesis and photochemical reactions can significantly reduce reaction times and energy consumption. nih.gov

By focusing on these sustainable approaches, the chemical community can ensure that the exploration of this compound and its derivatives is conducted in an environmentally responsible manner, paving the way for its application in a new generation of advanced materials and pharmaceuticals.

Q & A

What spectroscopic techniques are recommended for characterizing 4,7-Dibromoisoquinoline?

Basic

Researchers should employ a combination of spectroscopic methods:

- Infrared (IR) Spectroscopy : Identifies functional groups through vibrational modes, particularly C-Br stretches (~500-600 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals proton environments adjacent to bromine atoms (deshielding effects), while ¹³C NMR confirms carbon skeleton integrity.

- Mass Spectrometry (MS) : Determines molecular weight (M+ peaks at m/z 286/288 for Br isotopes) and fragmentation patterns.

Cross-validation using elemental analysis ensures purity and stoichiometric accuracy .

How do bromine substituents at the 4 and 7 positions influence the reactivity of isoquinoline derivatives?

Basic

Bromine's electronegativity and steric bulk enhance electrophilic substitution at adjacent positions while directing further functionalization. Comparative studies with chloro analogs (e.g., 4,7-Dichloroquinoline) show bromine's stronger electron-withdrawing effect increases susceptibility to nucleophilic aromatic substitution, particularly at the 1-position. Kinetic studies under controlled conditions (e.g., varying solvents and temperatures) are critical .

What strategies resolve contradictory biological activity data in this compound derivatives?

Advanced

Address discrepancies through:

- Dose-Response Analysis : Establish concentration-dependent effects across multiple cell lines or enzymatic assays.

- Structural Analog Comparison : Synthesize derivatives with systematic substituent variations (e.g., replacing Br with Cl or methyl groups) to isolate contributing factors.

- Computational Docking Studies : Predict binding affinities using molecular modeling tools (e.g., AutoDock Vina) to correlate structural features with activity.

Statistical validation (e.g., ANOVA) and replication under standardized protocols minimize experimental variability .

How can X-ray crystallography aid in the structural analysis of this compound?

Advanced

Single-crystal X-ray diffraction provides:

- Bond Length/Angle Precision : Confirms bromine substitution patterns and ring planarity (r.m.s. deviations <0.03 Å).

- Intermolecular Interactions : Identifies halogen bonding motifs (C-Br⋯N/O) influencing crystal packing and solubility.

- Comparative Studies : Contrast with dichloro analogs to assess steric/electronic differences. Data collection at low temperatures (e.g., 100 K) enhances resolution .

What safety protocols are essential when handling this compound?

Basic

Adhere to:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of particulate matter.

- Storage : Keep in airtight containers away from ignition sources (P210 compliance).

Emergency protocols (P101-P103) include immediate decontamination and medical consultation for exposure .

What synthetic routes optimize the yield of this compound?

Advanced

Key approaches:

- Direct Bromination : Use Br₂ in H₂SO₄ at 0-5°C to minimize di-substitution byproducts.

- Ullmann-Type Coupling : Catalyze with CuI/1,10-phenanthroline in DMF at 120°C for regioselective bromine introduction.

- Microwave-Assisted Synthesis : Reduce reaction times (30 mins vs. 24 hrs) while maintaining >85% yield. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

How can HPLC methods be validated for quantifying this compound in complex mixtures?

Advanced

Validate using:

- Column Selection : C18 reverse-phase columns with methanol/water gradients (60:40 to 90:10).

- Calibration Curves : Linear ranges (0.1-100 µg/mL) with R² >0.99.

- Detection : UV at 254 nm (Br absorption maxima).